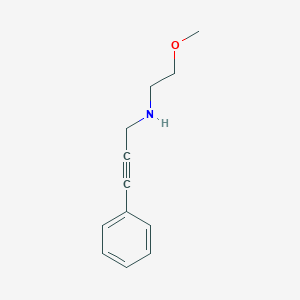

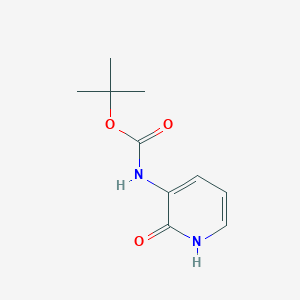

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Overview

Description

“tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 375.5±42.0 °C at 760 mmHg, and a flash point of 180.9±27.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP value is 1.16 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, focusing on its unique applications:

Inhibitor Development for SARS-CoV-2 Main Protease

This compound has been used in the development of potent inhibitors for the SARS-CoV-2 main protease (Mpro), which is a key enzyme in the life cycle of the virus that causes COVID-19. The pharmacokinetic characterization of these inhibitors shows a pronounced lung tropism, making them suitable for inhalative administration .

Heterocyclic Building Block in Chemical Synthesis

As a furan derivative, tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate serves as a heterocyclic building block useful in various chemical synthesis processes .

Crystallography and X-ray Diffraction Studies

The compound has been used in crystallography to obtain crystals suitable for single X-ray diffraction, aiding in the structural analysis of organic molecules .

Synthesis of Amino-functionalized Cyclic Carbonates

It has been utilized in the synthesis of amino-functionalized six-membered cyclic carbonates, which have applications in polymer chemistry due to their thermal properties and suitability for ring-opening polymerization (ROP) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Mechanism of Action

Target of Action

Similar compounds have been known to target proteases in various organisms .

Mode of Action

It’s known that such compounds typically work by binding to their target proteins and inhibiting their function .

Biochemical Pathways

Given its potential target, it may affect the pathways associated with protein processing in the cell .

Result of Action

Inhibition of target proteins typically results in disruption of the associated biochemical pathways .

Action Environment

Factors such as temperature, ph, and presence of other molecules can often impact the effectiveness of such compounds .

properties

IUPAC Name |

tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCARVZCGINFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)